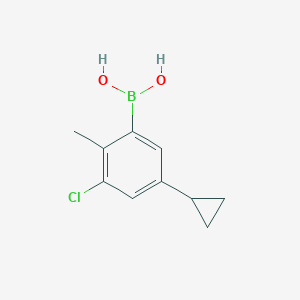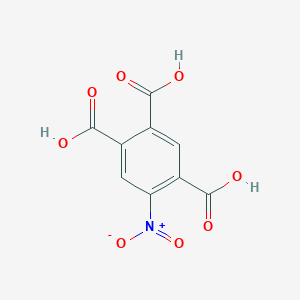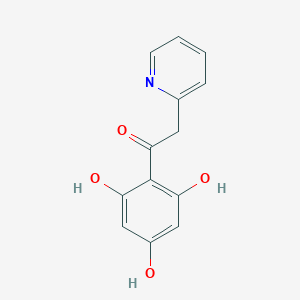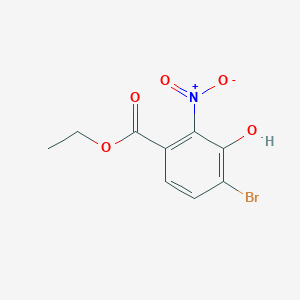
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicine, chemistry, and industry. It is particularly notable for its unique chemical structure, which allows it to participate in a wide range of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- typically involves the reaction of phenothiazine with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and substituted amines .
科学的研究の応用
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential use in the treatment of various diseases, including psychiatric disorders and infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A derivative used as an antipsychotic drug.
Promethazine: Another derivative used as an antihistamine and antiemetic.
Uniqueness
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
101976-33-4 |
|---|---|
分子式 |
C18H22Cl2N2S |
分子量 |
369.4 g/mol |
IUPAC名 |
N-(2-chloroethyl)-N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H21ClN2S.ClH/c1-14(20(2)12-11-19)13-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-10,14H,11-13H2,1-2H3;1H |
InChIキー |
SHGVNMFLNPHKJA-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine](/img/structure/B14068619.png)
